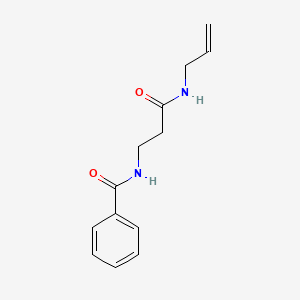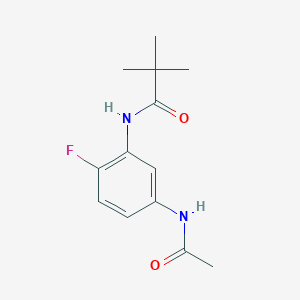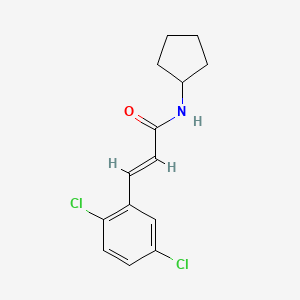![molecular formula C19H19N3O2 B7471385 N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide, also known as MAQ or quinoline carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, particularly against lung and breast cancer cells. It has also been shown to have anti-inflammatory properties and to be effective in treating rheumatoid arthritis. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
The mechanism of action of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory properties and to be effective in treating rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been extensively studied and its properties are well understood. However, one of the limitations of using N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its potential toxicity, particularly at high doses.
Direcciones Futuras
There are a number of future directions for research on N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide and its potential applications in cancer treatment and inflammation. Finally, research is needed to determine the optimal dosage and administration of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in order to minimize potential toxicity.
Métodos De Síntesis
The synthesis of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide involves the reaction of 2-aminobenzophenone with methyl iodide to form N-methyl-2-aminobenzophenone, which is then reacted with ethyl 2-bromoacetate to form N-methyl-2-(2-oxoethyl)aminobenzophenone. This compound is then reacted with 4-chloroquinoline-2-carboxylic acid to form N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide.
Propiedades
IUPAC Name |
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(14-7-3-2-4-8-14)12-11-20-19(24)16-13-18(23)21-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZUWSNLFWWUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=O)NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)



![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
